1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often require the use of catalysts such as Cs2CO3 in DMSO to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and migration, which is particularly beneficial in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A simpler derivative without the additional functional groups.
Pyrrolo[1,2-a]pyrazines: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-[4-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BrN3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16(11-22(7)8)18-17(20)9-10-21-19(18)23/h9-10,12-15H,11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAZBNKJAPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C(C=CN=C21)Br)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrN3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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